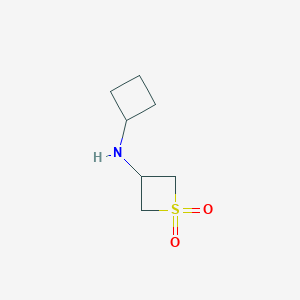
2-Amino-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,5-naphthyridin-3-ol typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of specific catalysts . The reaction conditions often involve the use of solvents like ethanol and catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and eco-friendly approaches are often employed to ensure safe and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1,5-naphthyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthyridone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, naphthyridones, and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-1,5-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand coordinating to metal ions, forming complexes that exhibit unique biological activities . The exact pathways and targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Used in the synthesis of functionalized derivatives with potential anticancer properties.
Uniqueness
2-Amino-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate stands out due to its specific substitution pattern and the presence of the trifluoroacetate group, which can enhance its biological activity and stability .
Eigenschaften
Molekularformel |
C10H8F3N3O3 |
|---|---|
Molekulargewicht |
275.18 g/mol |
IUPAC-Name |
2-amino-1,5-naphthyridin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H7N3O.C2HF3O2/c9-8-7(12)4-6-5(11-8)2-1-3-10-6;3-2(4,5)1(6)7/h1-4,12H,(H2,9,11);(H,6,7) |
InChI-Schlüssel |
KRQPFBGMBQMJCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C(C=C2N=C1)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)](/img/structure/B12945826.png)

![2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12945843.png)




![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B12945875.png)
